molecular formula C10H8N4OS B3020139 Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide CAS No. 181486-64-6

Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide

Cat. No.: B3020139
CAS No.: 181486-64-6
M. Wt: 232.26
InChI Key: GQMJGRLRLAVEBW-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of an imidazole ring with a benzothiazole moiety, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide derivatives have been found to exhibit significant activity against various targets. They have been reported to act as effective radiosensitizers and anticarcinogenic compounds . The primary targets of these compounds include human liver cancer Hep G2 cell line and two parental melanoma cell lines . They also show considerable in vitro anticancer activity against these cell lines .

Mode of Action

The mode of action of these compounds involves a series of biochemical reactions. They help to sensitize the tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms . This leads to cell death . The presence of sulfonamide in combination with methoxy substitution has been found to enhance DNA fragmentation .

Biochemical Pathways

The biochemical pathways affected by these compounds involve the signal transduction pathway of the epidermal growth factor receptor (EGFR) . They also impact the genetic changes in cancer cells triggered by high energy ionizing radiation .

Pharmacokinetics

The related compounds have been designed and synthesized with in silico admet prediction . This suggests that the compound’s ADME properties and their impact on bioavailability have been considered during the design and synthesis process.

Result of Action

The result of the action of these compounds is the induction of cell death in cancer cells . They exhibit considerable in vitro anticancer activity against Hep G2 cell line and melanoma cell lines . The compounds have been found to be more potent when combined with radiation .

Action Environment

The action environment of these compounds involves the cellular environment of cancer cells. The effectiveness of these compounds can be influenced by various factors such as the hypoxic nature of cancer cells . To overcome this, radiosensitization of tumor cells is done by using these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide stands out due to its unique combination of the imidazole and benzothiazole rings, which imparts distinct chemical and biological properties. Its ability to act as a radiosensitizer and its broad spectrum of biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c11-13-9(15)6-5-14-7-3-1-2-4-8(7)16-10(14)12-6/h1-5H,11H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMJGRLRLAVEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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